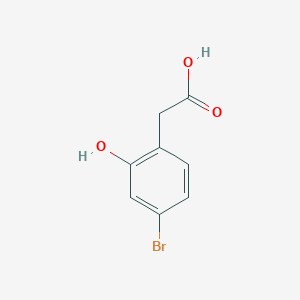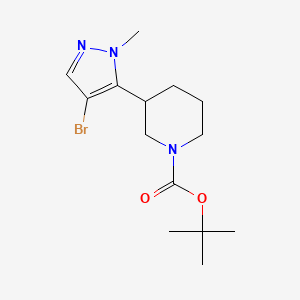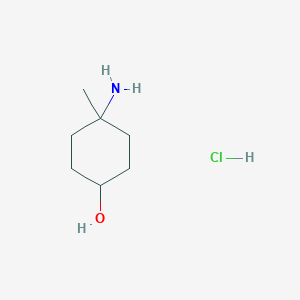
2-(4-Bromo-2-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-Bromo-2-hydroxyphenyl)acetic acid”, also known as bromosalicylic acid, is an organic compound that is widely used in various fields including scientific research. It has the molecular formula of C8H7BrO3 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at 70-80°, under light irradiation . Another method involves the reaction of bromine with 4-hydroxy-3,5-di-iodoacetophenone in boiling chloroform under light irradiation .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group at the 4th position and a hydroxy group at the 2nd position. The benzene ring is further attached to an acetic acid group .Scientific Research Applications
Metabolism Research
2-(4-Bromo-2-hydroxyphenyl)acetic acid has been identified as a metabolite in the study of the metabolism of psychoactive substances. Kanamori et al. (2002) identified it as a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, suggesting the involvement of multiple metabolic pathways, including deamination and subsequent oxidation or reduction processes (Kanamori et al., 2002). Chen Erlian (2009) also investigated the metabolites of 2C-B in rat urine, identifying several metabolites, including derivatives of this compound, which highlighted the complex metabolic pathways of this substance (Chen Erlian, 2009).
Chemical Synthesis and Characterization
Guzei et al. (2010) synthesized 2-(3-Bromo-4-methoxyphenyl)acetic acid, closely related to this compound, demonstrating the molecular structure and bond angles, which contribute to understanding the chemical properties of bromo-substituted phenylacetic acids (Guzei et al., 2010).
Analytical Methods in Medical Research
Yang et al. (2017) developed a method for determining hydroxyphenyl acetic acids in human urine, which could be applicable for similar compounds like this compound. This method is significant for medical research, especially in cancer biomarkers discovery (Yang et al., 2017).
Biological Evaluation
Virmani and Hussain (2014) synthesized derivatives of 4-hydroxyphenyl acetic acid, showcasing the potential of such derivatives, including this compound, in anti-inflammatory activities. This research adds to the understanding of the therapeutic applications of hydroxyphenyl acetic acid derivatives (Virmani & Hussain, 2014).
Natural Occurrence and Activity
Li et al. (2007) identified bromophenols, structurally similar to this compound, from marine algae, demonstrating significant antioxidant activities. These findings suggest the potential of bromo-substituted phenolic compounds in pharmacological research (Li et al., 2007).
Properties
IUPAC Name |
2-(4-bromo-2-hydroxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJMGBHHZPLOHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261497-72-6 |
Source


|
| Record name | 2-(4-bromo-2-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)


![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)




![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)


